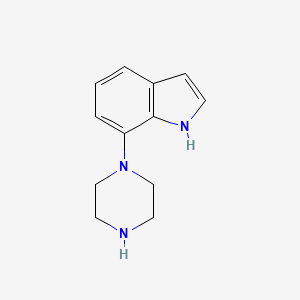

1H-Indole, 7-(1-piperazinyl)-

Description

Significance of the Indole (B1671886) Heterocycle as a Privileged Scaffold in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. nih.govresearchgate.net Its structure is embedded in a multitude of natural products, most notably the amino acid tryptophan, and serves as the core for vital signaling molecules like serotonin (B10506) and melatonin. bohrium.com This natural prevalence has inspired chemists to utilize the indole scaffold in the design of synthetic drugs. biosynth.commdpi.com Its unique electronic properties and the ability of its N-H group and various ring positions to engage in crucial hydrogen bonding and other interactions make it a versatile template for drug design. chula.ac.th Consequently, indole derivatives have been successfully developed into drugs for a wide array of conditions, including cancer, inflammation, microbial infections, and neurological disorders. researchgate.netbohrium.comscielo.br The indole ring's ability to mimic peptide structures and bind to diverse receptors further solidifies its status as a privileged scaffold in the quest for novel therapeutic agents. mdpi.comchula.ac.th

Conformational and Pharmacological Versatility of the Piperazine (B1678402) Moiety in Bioactive Compounds

The piperazine ring is another key player in medicinal chemistry, recognized for its presence in numerous biologically active compounds. researchgate.netnih.gov As a six-membered heterocycle containing two nitrogen atoms, piperazine can exist in a stable chair conformation. Its two nitrogen atoms provide sites for substitution, allowing for the facile introduction of various chemical groups to modulate a compound's physicochemical properties, such as solubility and basicity. This structural feature is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org The piperazine moiety is a common component in drugs targeting the central nervous system (CNS), often improving their ability to cross the blood-brain barrier. nih.gov Its versatile nature has led to its incorporation into a wide range of pharmaceuticals, including anticancer, antipsychotic, antibacterial, and anti-inflammatory agents. researchgate.netnih.gov

Rationale for Investigating Indole-Piperazine Hybrid Structures, with Specific Emphasis on 7-Substituted 1H-Indoles

The rationale for creating hybrid molecules containing both indole and piperazine rests on the principle of molecular hybridization—combining two or more pharmacophores to generate a new chemical entity with a potentially synergistic or improved biological profile. scielo.br This approach has proven successful in developing drugs like indalpine (B1671821) (an antidepressant) and ateviridine (an antiviral), which feature indole and piperazine components. scielo.br

Current State of Academic Research on 1H-Indole, 7-(1-piperazinyl)- and Structurally Analogous Compounds

While direct public-domain research on the specific compound 1H-Indole, 7-(1-piperazinyl)- is limited, extensive academic and industrial research exists for structurally analogous compounds, underscoring the significance of this chemical motif. The commercial availability of precursors like 7-aminoindole and closely related molecules such as 7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride (B599025) indicates active interest in this area. researchgate.net

Research into 7-substituted indole-piperazine hybrids has yielded potent compounds for various therapeutic targets. A notable example comes from the development of HIV-1 attachment inhibitors, where substitution at the C7 position of an indole core with various groups was explored to enhance potency and pharmacokinetic profiles. researchgate.net These studies identified highly potent inhibitors with picomolar activity. researchgate.net

In another domain, the investigation of hybrid molecules for dopamine (B1211576) D2/D3 receptors has involved the synthesis of N-piperazine substituted indole derivatives. nih.gov These studies highlight that the nature and position of substitution on the indole ring are crucial for determining binding affinities and selectivity. nih.gov

Furthermore, research into antibacterial agents has explored piperazine-hybridized coumarin (B35378) indolylcyanoenones, including derivatives based on 7-methyl-1H-indole. mdpi.com These findings demonstrate that even minor modifications to the 7-position of the indole can influence antibacterial efficacy. mdpi.com The development of 7-aza-2-oxindole derivatives bearing piperazine moieties as anti-inflammatory agents further illustrates the broad therapeutic potential of this structural class. nih.gov

The tables below summarize some of the key research findings for structurally analogous compounds, showcasing their biological activities.

Table 1: Dopamine Receptor Binding Affinity of a 7-Hydroxy-Indole Analog Data sourced from research on N-heterocyclic substituted piperazine derivatives. nih.gov

| Compound ID | Description | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

| 10c | 7-OH aminotetralin with 2-substituted indole amide | 116 | 3.72 |

Ki (inhibition constant) indicates the concentration required to inhibit 50% of receptor binding. Lower values indicate higher affinity.

Table 2: Anti-HIV-1 Activity of a C7-Substituted Indole Analog Data from a study on indole-oxoacetic piperazinyl benzamide (B126) inhibitors. researchgate.net

| Compound ID | Description | EC50 (nM) |

| 15 | C7-heteroaryl-indole analog | 0.05 |

EC50 (half maximal effective concentration) represents the concentration of a drug that gives a half-maximal response. Lower values indicate higher potency.

Table 3: Antibacterial Activity of a 7-Methyl-Indole Analog Data from a study on piperazine hybridized coumarin indolylcyanoenones. mdpi.com

| Compound ID | Description | Target Bacteria | MIC (µg/mL) |

| 5g | (Z)-3-(7-methyl-1H-indol-3-yl)-... | S. aureus 26003 | 16 |

| 5g | (Z)-3-(7-methyl-1H-indol-3-yl)-... | S. aureus 25923 | 16 |

| 5g | (Z)-3-(7-methyl-1H-indol-3-yl)-... | P. aeruginosa | >128 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower values indicate greater antibacterial potency.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-piperazin-1-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-10-4-5-14-12(10)11(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDAUEWDPSMDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233865 | |

| Record name | 1H-Indole, 7-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84807-10-3 | |

| Record name | 7-(1-Piperazinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84807-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 7-(1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 7-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Indole, 7 1 Piperazinyl and Analogues

Strategies for Regioselective Functionalization of the Indole (B1671886) Core at Position 7

Direct functionalization of the indole C7 position is challenging and often necessitates strategies that either block more reactive sites or employ directing groups to guide catalysts to the desired position. nih.gov

One effective strategy involves the temporary reduction of the indole to an indoline (B122111). The C7 position of the indoline can be functionalized, followed by re-aromatization to the indole. nih.gov However, direct C-H activation of the indole core is a more atom-economical approach. This is often accomplished by installing a directing group on the indole nitrogen. Groups such as pivaloyl (Piv), nih.govacs.org pyrimidyl, thieme-connect.comthieme-connect.com or N-imino thieme-connect.com have proven effective in directing transition metal catalysts to the C7-H bond.

The Bartoli indole synthesis is another classic and flexible method that provides direct access to 7-substituted indoles. wikipedia.orgpcbiochemres.com This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent, making it a powerful tool for constructing the indole core with a pre-installed C7 substituent. wikipedia.org

More recently, transition metal-catalyzed C-H amination and amidation reactions have emerged as powerful methods for the direct introduction of nitrogen-based functionalities at the C7 position. Iridium(III)-catalyzed direct C-7 amidation of N-pivaloylindoles with organic azides proceeds at room temperature, offering a mild route to 7-aminoindole precursors. acs.org Similarly, iron-catalyzed C-7 selective amination using a directed homolytic aromatic substitution mechanism allows for the direct installation of an NH2 group. nih.gov

| Catalytic System | Directing Group | Reaction Type | Key Features | Reference(s) |

| [RhCpCl2]2 | Pivaloyl (Piv) | C7-Alkenylation | Good to excellent yields with acrylates and styrenes. | nih.gov |

| [Ir(Cp)Cl2]2 | Pivaloyl (Piv) | C7-Amidation | Mild conditions (room temperature), broad substrate scope. | acs.org |

| Fe(OAc)2 | N,N-dimethylcarbamoyl | C7-NH2 Amination | Uses an earth-abundant metal, high selectivity. | nih.gov |

| [Rh(III)] | Pyrimidyl | C7-Alkylation | Chelation-assisted C-H activation with diazo compounds. | thieme-connect.comthieme-connect.com |

| Rh(III) | Anthranil | C7-Amination | C-H activation of indolines using anthranils as aminating agents. | rsc.org |

Approaches for the Introduction and Derivatization of the Piperazine (B1678402) Ring System

Once the indole core is functionalized at C7, or during its synthesis, the piperazine ring can be introduced. This can be achieved through various methods, including direct coupling, reductive amination, or de novo synthesis of the piperazine ring.

The most straightforward method for installing the piperazine ring is through a direct coupling reaction between a C7-functionalized indole and piperazine. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for this purpose. mdpi.com This reaction typically involves the coupling of a 7-haloindole (e.g., 7-bromo- or 7-iodoindole) with piperazine or a protected piperazine derivative in the presence of a palladium catalyst and a suitable ligand.

Direct C-H amination reactions also provide a pathway to 7-(piperazinyl)indoles. For instance, rhodium-catalyzed C-H amination of 7-phenyl-1H-indoles has been shown to work with amine partners like tert-butyl piperazine-1-carboxylate, furnishing the coupled product in good yield. sci-hub.se These methods avoid the pre-functionalization step of creating a halide, making them highly efficient.

Reductive amination is a versatile and widely used method for forming C-N bonds. researchgate.net In the context of 1H-Indole, 7-(1-piperazinyl)- synthesis, this can be envisioned in several ways. A 7-formylindole, obtained from a C7-functionalized precursor, can undergo reductive amination with piperazine using a reducing agent like sodium triacetoxyborohydride. mdpi.com

Alternatively, a 7-aminoindole can be used as the starting point. Reaction with a suitable dialdehyde (B1249045) or diketone, followed by reduction, can form the piperazine ring. This approach is particularly useful for creating substituted piperazine analogues. researchgate.net

In some strategies, the piperazine ring is constructed directly onto the indole scaffold through cyclization reactions. One such approach involves the reaction of 7-aminoindole with bis(2-chloroethyl)amine, where the two chloroethyl arms alkylate the primary amine to form the piperazine ring.

Another elegant method involves the catalytic reductive cyclization of dioximes. nih.gov A 7-aminoindole could be elaborated into a bis(oximinoalkyl)amine intermediate, which upon catalytic hydrogenation, would cyclize to form the piperazine ring. This method allows for the stereoselective synthesis of substituted piperazines. nih.gov Furthermore, intramolecular cyclization reactions can lead to fused pyrazino[1,2-a]indole (B3349936) systems, which are structurally related to 7-(piperazinyl)indoles and are often formed by cyclizing a group on the C2 position with a nucleophile linked to the indole nitrogen. ajol.infonih.gov

Reductive Amination Protocols

Convergent and Divergent Synthetic Pathways for 1H-Indole, 7-(1-piperazinyl)- Derivatives

The synthesis of a library of 1H-Indole, 7-(1-piperazinyl)- derivatives can be approached using either convergent or divergent strategies.

A convergent synthesis involves preparing key fragments of the target molecule separately before combining them in the final steps. For 7-(piperazinyl)indole derivatives, this would typically involve the synthesis of a C7-functionalized indole and a desired piperazine derivative independently. These two fragments are then coupled, often via a Buchwald-Hartwig amination. This approach is highly flexible, as it allows for the combination of various indole and piperazine building blocks to quickly generate a diverse range of analogues. nih.gov

A divergent synthesis , in contrast, starts from a common intermediate that is subsequently elaborated into a variety of different products. sathyabama.ac.in A prime example would be the synthesis of a core structure such as 1-Boc-7-(1-piperazinyl)-1H-indole. The Boc-protected piperazine can be deprotected, revealing a free secondary amine. This common intermediate can then be reacted with a wide array of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to generate a library of N-substituted piperazine derivatives. This strategy is highly efficient for exploring the structure-activity relationship of substituents on the piperazine nitrogen. organic-chemistry.org

| Strategy | Description | Example Pathway | Advantages |

| Convergent | Separate synthesis of key fragments followed by late-stage coupling. | (7-Bromoindole) + (N-Substituted Piperazine) → Pd-catalyzed Coupling → Final Product | High flexibility, allows for modular assembly of complex structures. |

| Divergent | A common intermediate is elaborated into a library of analogues. | 7-(Piperazin-1-yl)indole → Reaction with various electrophiles → Library of N-substituted derivatives | Efficient for generating many analogues from a single precursor, ideal for SAR studies. |

Application of Modern Catalytic Systems in 1H-Indole, 7-(1-piperazinyl)- Synthesis

Modern catalysis is central to the efficient and selective synthesis of 7-(piperazinyl)indoles. Transition metals like palladium, rhodium, iridium, iron, and copper are instrumental in overcoming the regioselectivity challenges inherent in indole chemistry. nih.govnumberanalytics.com

Palladium Catalysis: Pd catalysts are the workhorses for cross-coupling reactions. The Larock indole synthesis for building the indole core and the Buchwald-Hartwig amination for C-N bond formation are cornerstone reactions in this field, enabling the coupling of 7-haloindoles with piperazines. mdpi.comub.edu

Rhodium Catalysis: Rh(III) catalysts, particularly [Cp*RhCl2]2, are highly effective for directing group-assisted C-H activation at the C7 position. nih.govacs.org They catalyze a range of transformations, including olefination, alkylation, and amination, providing key intermediates for synthesis. nih.govrsc.org

Iridium and Iron Catalysis: More recently, iridium and iron catalysts have been developed for direct C7-amination. Iridium(III) complexes catalyze mild C-H amidation, acs.org while iron catalysts offer a cost-effective and environmentally benign option for direct C7-NH2 installation. nih.gov

Copper Catalysis: Copper-catalyzed reactions, such as Ullmann-type couplings, can also be employed for C-N bond formation, providing an alternative to palladium-based methods. ajol.info

These catalytic systems enable chemists to construct the 1H-Indole, 7-(1-piperazinyl)- scaffold with high levels of control and efficiency, facilitating the exploration of this important chemical space.

Development of Stereoselective and Enantioselective Synthetic Routes for Analogues

The synthesis of specific stereoisomers of 7-(1-piperazinyl)indole analogues is a significant challenge in medicinal and organic chemistry, driven by the fact that the biological activity of chiral molecules is often dependent on their stereochemistry. Research has focused on developing catalytic asymmetric reactions that control the formation of chiral centers, either on the piperazine ring, the indole core, or substituents attached to them. These methods are crucial for accessing optically pure compounds for pharmacological evaluation.

A primary strategy for introducing chirality at the C7-position of the indole ring involves the catalytic asymmetric functionalization of C4-substituted indoles, such as 4-aminoindoles. The amino group at the C4 position electronically activates the C7 position for electrophilic substitution, guiding the reaction to the desired site. rsc.org Chiral catalysts, particularly chiral phosphoric acids (CPAs) and metal complexes, have proven highly effective in this domain.

Organocatalytic asymmetric Friedel-Crafts alkylation is a prominent method for creating C7-functionalized indoles with high enantioselectivity. rsc.orgdntb.gov.ua For instance, the reaction of 4-aminoindoles with electrophiles like β,γ-alkynyl-α-ketoimines, catalyzed by a chiral phosphoric acid, can yield optically pure C7-functionalized indoles bearing a quaternary α-amino acid motif with up to 98% yield and 99% enantiomeric excess (ee). rsc.org This approach establishes a stereocenter adjacent to the indole C7-position. Similarly, CPAs have been used to catalyze the C7-alkylation of 4-aminoindoles with trifluoromethyl ketones, affording products with a trifluoromethylated tertiary alcohol scaffold in high yields and enantioselectivities. researchgate.net

Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex chiral molecules from simple starting materials in a single operation. Organocatalytic asymmetric cascade reactions of 7-vinylindoles with isatin-derived 3-indolylmethanols, in the presence of a CPA catalyst, have been developed to construct C7-functionalized indoles. nih.gov This process, proceeding through a vinylogous Michael addition/Friedel-Crafts sequence, creates multiple stereocenters with excellent diastereomeric ratios (d.r. >95:5) and enantiomeric excess (94% to >99% ee). nih.gov

Metal-catalyzed reactions also provide powerful tools for stereoselective synthesis. A notable example is the use of a chiral magnesium H8-BINOL-derived bis(phosphate) complex to catalyze the asymmetric C7-Friedel-Crafts alkylation/N-hemiacetalization cascade reaction of 4-aminoindoles with β,γ-unsaturated α-keto esters. researchgate.net This methodology produces functionalized 1,7-annulated indole scaffolds in high yields (up to 98%) and with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 d.r.). researchgate.net Furthermore, N-heterocyclic carbene (NHC) catalysis has been successfully applied to the enantioselective annulation of aminoindoles with α-bromocinnamic aldehydes, providing chiral annulated indoles with high stereoselectivity (e.g., 96:4 er). acs.org

The development of these stereoselective routes is paramount for synthesizing structurally diverse and optically pure analogues of 1H-Indole, 7-(1-piperazinyl)-, enabling detailed investigation into their structure-activity relationships.

Table 1: Examples of Stereoselective Syntheses of C7-Functionalized Indole Analogues

| Reaction Type | Indole Substrate | Electrophile | Catalyst | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 4-Aminoindoles | β,γ-Alkynyl-α-ketoimines | Chiral Phosphoric Acid | Up to 98% | Up to 99% ee | rsc.org |

| Cascade Reaction (Michael/Friedel-Crafts) | 7-Vinylindoles | Isatin-derived 3-indolylmethanols | Chiral Phosphoric Acid | Not Specified | >95:5 d.r., 94->99% ee | nih.gov |

| Friedel-Crafts/Annulation | 4-Aminoindoles | β,γ-Unsaturated α-keto esters | Chiral Magnesium Bis(phosphate) Complex | Up to 98% | >20:1 d.r., up to 99% ee | researchgate.net |

| Annulation | 7-Aminoindole | α-Bromocinnamic aldehydes | N-Heterocyclic Carbene (NHC) | 71% | 96:4 er | acs.org |

| Cascade Reaction (Michael/Double Friedel-Crafts) | Indoles | Michael Acceptors | Organocatalyst | Good | Up to 96% ee | acs.org |

ee = enantiomeric excess; d.r. = diastereomeric ratio; er = enantiomeric ratio.

Molecular Interactions and Preclinical Receptor Pharmacology of 1h Indole, 7 1 Piperazinyl Derivatives

Binding Affinities and Selectivity Profiles at G-Protein Coupled Receptors (GPCRs)

Derivatives of the indolylpiperazine class have been identified as significant ligands for dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. Research into a series of (2,3-dihydro-benzo scispace.comnih.govoxazin-4-yl)-2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-ethanamides revealed compounds with affinities for the D2 receptor ranging from the micromolar to the nanomolar scale. mdpi.com For instance, compounds 7m and 7n from this series displayed D2 receptor affinities in the nanomolar range, with Ki values of 593 ± 62 nM and 307 ± 6 nM, respectively. mdpi.com Compound 7n was noted for having comparable affinities for both the serotonin (B10506) transporter (SERT) and the D2 receptor. mdpi.com

Further studies on a library of 1,4-disubstituted piperazine-based compounds, synthesized using a split-Ugi reaction with 1H-indole-2-carboxylic acid as a key component, also demonstrated notable affinity for the D2 receptor. nih.gov Ligand-stimulated binding assays indicated that some of these derivatives possess significant D2 receptor affinity, with Ki values reaching as low as 53 nM. nih.gov Molecular docking studies of the most active compounds highlighted key interactions at the indole (B1671886) head and the piperazine (B1678402) moiety, which align with established pharmacophore models for dopamine receptor ligands. nih.gov

Aripiprazole analogues, which can feature a piperazine moiety linked to a larger heterocyclic system, have also been evaluated. One such analogue, 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (SV-III-130s) , exhibits high affinity for the D2 receptor and demonstrates over 50-fold selectivity for the D2 subtype over the D3 subtype. nih.govresearchgate.net Functionally, this compound acts as a partial agonist at both D2 and D3 receptors in adenylyl cyclase inhibition assays. nih.govresearchgate.net

| Compound Name/Series | Receptor Subtype | Binding Affinity (Ki) | Functional Activity |

| Compound 7n | D2 | 307 ± 6 nM | - |

| Compound 7m | D2 | 593 ± 62 nM | - |

| Split-Ugi Products | D2 | up to 53 nM | - |

| SV-III-130s | D2 | < 0.3 nM | Partial Agonist |

| SV-III-130s | D3 | > 15 nM | Partial Agonist |

The indolylpiperazine scaffold is a well-established pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT6 subtypes. Derivatives containing a 3-indolylpropyl-piperazine structure have been successfully developed as potent ligands for the 5-HT1A receptor and the serotonin transporter (SERT). mdpi.com A series of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives showed high affinity for the human 5-HT1A receptor, with compounds 12b and 12h displaying the highest affinity (IC50 = 15 nM). researchgate.net

The 5-HT6 receptor has been a significant target for indolylpiperazine derivatives. Optimization of 3-(piperazinylmethyl) indole derivatives led to the identification of 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502) as a potent 5-HT6 receptor antagonist with a high binding affinity (Ki = 2.04 nM). nih.gov This compound demonstrated high selectivity over a wide range of other receptors, including the 5-HT2A receptor. nih.gov Another series of 2-arylsulfonylmethyl-3-piperazinylmethyl indole derivatives also showed moderate affinity for human 5-HT6 receptors. sphinxsai.com The design of multitarget-directed ligands has also utilized this scaffold; linking a 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole antagonist of the 5-HT6 receptor to other pharmacophores did not dramatically affect its high affinity for the 5-HT6 target. mdpi.com

| Compound Name/Series | Receptor Subtype | Binding Affinity (Ki / IC50) | Functional Activity |

| Compound 12b | 5-HT1A | IC50 = 15 nM | - |

| Compound 12h | 5-HT1A | IC50 = 15 nM | - |

| SUVN-502 (5al) | 5-HT6 | Ki = 2.04 nM | Antagonist |

| Compound 115 | 5-HT6 | Ki = 22 nM | - |

| 2-Arylsulfonylmethyl-3-piperazinylmethyl indoles | 5-HT6 | Moderate Affinity | - |

Indole piperazine carboxamides have emerged as a class of potent and selective antagonists for the histamine (B1213489) H4 receptor. acs.org A key example is 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ 7777120) , which is a well-characterized, potent H4 receptor antagonist. google.comijrrjournal.com Studies on indole-2-yl-(4-methyl-piperazin-1-yl)-methanones have shown that substitutions with small, lipophilic groups at the 4- and 5-positions of the indole ring can lead to increased binding activity at the H4 receptor. acs.org

Another related compound, 1-[(5-chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine (JNJ 10191584 or VUF 6002) , also demonstrates high-affinity binding to the human H4 receptor with a Ki of 26 nM and exhibits over 540-fold selectivity against the H3 receptor. google.com The development of such derivatives has highlighted the H4 receptor as a target for anti-inflammatory agents. researchgate.net The antagonist activity of these compounds has been confirmed in functional assays, including in vitro mast cell and eosinophil chemotaxis assays. acs.org

| Compound Name/Series | Receptor Subtype | Binding Affinity (Ki) | Functional Activity |

| JNJ 7777120 | H4 | Potent Affinity | Antagonist |

| JNJ 10191584 (VUF 6002) | H4 | 26 nM | Antagonist |

| Indole 8 | H4 | Potent Affinity | Antagonist |

| Benzimidazole 40 | H4 | Potent Affinity | Antagonist |

Serotonin Receptor Subtype (5-HT1A, 5-HT6) Modulatory Effects and Affinity

Modulation of Other Key Biological Targets

The indole scaffold is present in compounds that act as allosteric modulators of the cannabinoid CB1 receptor. nih.govoup.com Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind. oup.comnih.gov This interaction can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effect of the orthosteric ligand.

Several indole-based compounds, such as ORG27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide) , have been identified as CB1 allosteric modulators. nih.gov In equilibrium binding assays, these compounds were found to significantly increase the binding of the CB1 receptor agonist [3H]CP 55,940, which is indicative of a positive cooperative allosteric effect. nih.gov Conversely, the same compounds caused a partial decrease in the binding of the CB1 inverse agonist [3H]SR 141716A, suggesting a limited negative binding cooperativity. nih.gov Functionally, however, these compounds often behave as insurmountable antagonists, reducing the maximal effect (Emax) of CB1 receptor agonists. nih.gov The development of allosteric modulators for the CB1 receptor is an area of interest as it may offer a way to fine-tune cannabinoid signaling with potentially fewer side effects than direct agonists or antagonists. nih.govgoogle.com

Indole-based structures, including those with a piperazine moiety, have been evaluated for their affinity and selectivity at sigma (σ) receptors. These receptors are unique proteins involved in various cellular functions and are targets for neuropsychiatric and neurological disorders. nih.gov

A study of indole-based analogues identified compounds with high affinity for both sigma-1 and sigma-2 receptors. nih.gov The lead compound in one series, which featured a benzothiazolone core, had high affinity for both sigma-1 (Ki = 4.17 nM) and sigma-2 (Ki = 0.39 nM) receptors. nih.gov Replacing this core with an indole resulted in a compound (4a ) with similar sigma-1 affinity but slightly decreased sigma-2 affinity. nih.gov Further modification, such as introducing a 1-(4-fluorophenyl)piperazine (B120373) (4b ), resulted in only slight selectivity for the sigma-2 receptor over the sigma-1 receptor (σ1/σ2 ratio of 5). nih.gov However, replacing the piperazine with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety led to a derivative (4c ) with high sigma-2 affinity (Ki = 3.66 nM) and a notable selectivity of 38-fold for the sigma-2 subtype. nih.gov In another study, the replacement of a piperidine (B6355638) core with a piperazine in a series of dual H3/σ1 ligands drastically reduced sigma-1 receptor affinity, highlighting the critical role of the basic amine core for sigma receptor interaction. acs.orgresearchgate.net

| Compound Name/Series | Receptor Subtype | Binding Affinity (Ki) | Selectivity (σ1/σ2 ratio) |

| Lead Compound 1 | Sigma-1 | 4.17 nM | 10.7 |

| Lead Compound 1 | Sigma-2 | 0.39 nM | |

| Compound 4a | Sigma-1 | High Affinity | Not significant |

| Compound 4a | Sigma-2 | Decreased Affinity | |

| Compound 4b | Sigma-1 | - | 5 |

| Compound 4b | Sigma-2 | - | |

| Compound 4c | Sigma-1 | - | 38 |

| Compound 4c | Sigma-2 | 3.66 nM |

Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Tubulin Polymerization)

Derivatives of the 1H-Indole, 7-(1-piperazinyl)- scaffold have been investigated for their potential to inhibit various enzymes, playing a role in the exploration of new therapeutic agents. Notably, research has focused on their effects on cholinesterases, which are crucial in the management of neurodegenerative diseases, and on tubulin polymerization, a key process in cell division and a target for anticancer drugs.

Cholinesterase Inhibition:

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov Several studies have explored indole derivatives as cholinesterase inhibitors. nih.govsemanticscholar.orgresearchgate.netmdpi.com

A novel series of indole-based compounds was designed and evaluated for their AChE and BuChE inhibitory activities. nih.gov Within this series, some compounds demonstrated selectivity for either AChE or BuChE, while others acted as dual inhibitors. nih.gov For example, compound 3c showed higher selectivity for AChE, whereas compounds 4a , 4b , and 4d were more selective for BuChE. nih.gov Notably, compounds 5b , 6b , 7c , and 10b were identified as potent dual inhibitors of both enzymes, with activity in the nanomolar range. nih.gov

In another study, newly synthesized 4-amino-1H-Indole-6-carboxamide derivatives were assessed for their ability to inhibit AChE and BuChE. researchgate.net Compounds 7k and 7o from this series exhibited significant inhibitory potency, comparable to the standard drug rivastigmine, with IC50 values in the micromolar range against both enzymes. researchgate.net Further investigation into their potential as brain cholinesterase inhibitors also showed potent activity. researchgate.net

The inhibitory activity of isoindoline-1,3-dione derivatives has also been explored, with some compounds showing significant AChE inhibitory activity with IC50 values as low as 0.9 µM. semanticscholar.org The most promising inhibitors in this series contained six and seven methylene (B1212753) groups in their alkyl chain for AChE inhibition. semanticscholar.org

Table 1: Cholinesterase Inhibitory Activity of Selected Indole Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 3c | AChE (selective) | Not specified | nih.gov |

| Compound 4a, 4b, 4d | BuChE (selective) | Not specified | nih.gov |

| Compound 5b, 6b, 7c, 10b | AChE/BuChE (dual) | Nanomolar range | nih.gov |

| Compound 7k | AChE | 1.10 ± 0.04 µM | researchgate.net |

| Compound 7k | BuChE | 1.32 ± 0.12 µM | researchgate.net |

| Compound 7o | AChE | 0.89 ± 0.03 µM | researchgate.net |

| Compound 7o | BuChE | 0.96 ± 0.12 µM | researchgate.net |

| Isoindoline-1,3-dione derivatives | AChE | 0.9 to 19.5 µM | semanticscholar.org |

Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, and are a validated target for anticancer drugs. nih.govcytoskeleton.com Indole derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govmdpi.com

Research has shown that certain 7-heterocyclyl-1H-indole derivatives are potent inhibitors of tubulin polymerization. mdpi.com For instance, compound 1k from a series of sulfur atom-spaced trimethoxyphenyl (TMP) derivatives demonstrated a strong inhibitory effect on tubulin polymerization with an IC50 value of 0.58 ± 0.06 µM. mdpi.com This compound also effectively inhibited the growth of MCF-7 cancer cells with an IC50 value of 4.5 ± 1 nM. mdpi.com

In a study involving hybridized quinoline (B57606) derivatives, compounds 3b and 3d were identified as the most active tubulin polymerization inhibitors, with IC50 values of 13.29 µM and 13.58 µM, respectively. researchgate.net Their activity was noted to be nearly double that of other tested compounds in the same series. researchgate.net

Table 2: Tubulin Polymerization Inhibitory Activity of Selected Indole and Quinoline Derivatives

| Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|

| Compound 1k (7-heterocyclyl-1H-indole derivative) | 0.58 ± 0.06 µM | mdpi.com |

| Compound 3b (Hybridized quinoline derivative) | 13.29 µM | researchgate.net |

| Compound 3d (Hybridized quinoline derivative) | 13.58 µM | researchgate.net |

| Compound 8 (Hybridized quinoline derivative) | 22.21 µM | researchgate.net |

| Compound 13 (Hybridized quinoline derivative) | 24.73 µM | researchgate.net |

| Colchicine (Reference) | 9.21 µM | researchgate.net |

Inhibition of Viral Attachment Proteins (e.g., HIV-1 gp120)

The envelope glycoprotein (B1211001) gp120 of the Human Immunodeficiency Virus Type 1 (HIV-1) is critical for the virus's entry into host cells by binding to the CD4 receptor. researchgate.netacs.org This interaction makes gp120 a prime target for the development of antiviral therapies. researchgate.net Derivatives based on the indole scaffold have been identified as HIV-1 attachment inhibitors that function by binding to gp120 and preventing its interaction with CD4. researchgate.netacs.orgresearchgate.net

A series of 7-azaindole-3-glyoxylyl piperazinyl benzamides were discovered as inhibitors of the gp120-CD4 interaction. researchgate.net Structure-activity relationship (SAR) studies on these compounds revealed that substitution at the C-4 position of the 7-azaindole (B17877) ring, particularly with a methoxy (B1213986) group, could enhance potency. researchgate.net Conversely, substitutions at C-6, N-oxide formation at N-7, or derivatization at N-1 generally led to a decrease in antiviral activity. researchgate.net

Further evolution of this class of inhibitors from indoles to azaindoles led to the discovery of potent drug candidates. acs.org Systematic replacement of carbon atoms with nitrogen in the phenyl ring of the indole moiety resulted in four distinct azaindole derivatives with a clear SAR and improved pharmaceutical properties. acs.org Optimization of these leads resulted in the identification of compounds like BMS-377806 and BMS-488043 , which advanced to clinical studies. acs.org

Another potent inhibitor of HIV-1 attachment, 7-(2H-Tetrazol-5-yl)-1H-indole (117) , was identified, although it suffered from poor oral bioavailability. researchgate.net The acidic nature of the tetrazole moiety was thought to be the cause of this low absorption. researchgate.net

The indole-3-glyoxamide 6 was another derivative found to interfere with the HIV-1 entry process by stabilizing a conformation of gp120 that is not recognized by the CD4 receptor. acs.org An extensive optimization program led to the development of temsavir (31) , which showed a 10-fold higher potency than earlier compounds in the series. acs.org This increased potency correlated with a stronger binding affinity for JR-FL gp120, with a Kd of 0.83 nM. acs.org

Computational Modeling of Ligand-Receptor Interactions

Computational modeling has become an indispensable tool in drug discovery, providing insights into the interactions between ligands and their biological targets. For 1H-Indole, 7-(1-piperazinyl)- derivatives, techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling have been instrumental in understanding their mechanism of action and guiding the design of more potent and selective compounds. nih.govmdpi.comnih.gov

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ijpbs.com It is widely used to understand the binding modes of ligands within the active sites of proteins. ijpbs.com

In the context of 7-azaindole derivatives targeting viral proteins, molecular docking studies have been employed to elucidate the binding rationale. For instance, docking studies on active 7-azaindole derivatives against the SARS-CoV-2 spike protein identified optimal conformational binding modes at the interface of the S1-RBD and hACE2. nih.gov These studies revealed that the compounds could form strong non-covalent interactions with key residues in the binding site. nih.gov

Similarly, for indole derivatives targeting tubulin, molecular docking has been used to understand their binding at the colchicine site. nih.govmdpi.com Docking the most active derivatives into the colchicine binding site of tubulin helps to explain the observed structure-activity relationships and provides a structural basis for the design of new inhibitors. nih.govmdpi.com For example, docking studies of a potent sulfur atom-spaced TMP derivative, compound 1k , revealed that the five-membered heterocyclic ring at the benzene (B151609) ring did not alter the binding mode within the colchicine site. mdpi.com

Molecular docking has also been crucial in studying cholinesterase inhibitors. semanticscholar.orgresearchgate.net For novel 4-amino-1H-Indole-6-carboxamide derivatives, docking studies showed that the designed molecules interacted with the nicotinic receptor, forming at least two hydrogen bond interactions for most compounds. researchgate.net In silico studies of isoindoline-1,3-dione derivatives also utilized molecular docking to predict their inhibitory ability against AChE and BuChE. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of ligand-receptor complexes over time. mdpi.complos.org This technique complements molecular docking by offering a dynamic view of the binding interactions. nih.govnih.gov

MD simulations have been applied to study the stability of 7-azaindole derivatives bound to the SARS-CoV-2 spike protein. nih.gov These simulations showed that a promising lead compound, ASM-7 , could stably bind to the S1-RBD-hACE2 interface, causing changes in the structural dynamics of both the viral protein and the host receptor, ultimately reducing their binding affinity. nih.gov

In the study of HIV-1 gp120 inhibitors, MD simulations were used to investigate the stability of newly synthesized indole derivatives within the gp120 binding pocket. researchgate.net These simulations provided a proof of concept for the molecular modeling-based design of new inhibitors that block the gp120-CD4 interaction. researchgate.net

For cholinesterase inhibitors, MD simulations were used in conjunction with molecular docking to evaluate new isoindoline-1,3-dione derivatives. semanticscholar.org These computational methods were applied before synthesis and in vitro testing to assess the potential inhibitory activity of the compounds. semanticscholar.org The stability of the ligand-protein complex is often analyzed using metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) throughout the simulation. nih.govrsc.org

Pharmacophore Generation and Virtual Screening Approaches

Pharmacophore modeling is a powerful method used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.comugm.ac.id A pharmacophore model can then be used as a 3D query to search large compound libraries in a process called virtual screening to identify new potential lead compounds. nih.govnih.gov

This approach has been successfully applied to identify novel inhibitors for various targets. For instance, a ligand-based pharmacophore model was developed for acidic inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) using potent indole derivatives. nih.gov The best model consisted of six features: four hydrophobic, one aromatic ring, and one negatively ionizable feature. nih.gov This model was then used as a query for virtual screening, leading to the identification of new active compounds. nih.gov

Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). dovepress.com These models are composed of features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. dovepress.comderpharmachemica.com The performance of a pharmacophore model is often validated by its ability to distinguish known active compounds from inactive ones (decoys). ugm.ac.idnih.gov

In the context of HIV-1 gp120 inhibitors, a dynamic target-based pharmacophoric model was developed to map the CD4 binding site on the glycoprotein. csic.es This model was then used to identify new inhibitors of the gp120-CD4 protein-protein interaction, demonstrating the utility of pharmacophore modeling in targeting complex biological interactions. csic.es

Structure Activity Relationship Sar Studies of 1h Indole, 7 1 Piperazinyl Analogues

Impact of Indole (B1671886) Ring Substituents on Biological Activity

Modifications to the indole ring system are a key strategy for modulating the pharmacological profile of 7-(1-piperazinyl)indole derivatives. The position, size, and electronic properties of substituents can significantly influence binding affinity and efficacy.

The 7-position of the indole is a critical attachment point for the piperazine (B1678402) ring. While this direct linkage is a common feature, studies on related scaffolds, where the piperazine is tethered to other positions, highlight the importance of the substitution pattern on the indole's benzene (B151609) ring. For instance, in a series of indole-piperazine-pyrimidine based compounds, a methoxy (B1213986) group at the C7 position of the indole nucleus was found to enhance binding affinity for the human A2A adenosine (B11128) receptor. nih.gov This suggests that the electronic environment at the 7-position, even when it is the point of a larger substituent's attachment, plays a significant role in molecular recognition and biological function.

Systematic modifications at other positions of the indole core have yielded significant SAR insights.

N1-Position: The indole nitrogen is a frequent site for modification. The introduction of hydrophobic substituents at the N-1 position can increase the molecule's lipophilicity, which may facilitate its passage through the lipid-rich membranes of bacteria. mdpi.com However, for 5-HT6 receptor ligands, substituting the N1-arylsulfonyl linker with a carbonyl or methylene (B1212753) group proved detrimental to activity. nih.gov Similarly, other research has indicated that substitution at the N1 position of an indazole core with large groups resulted in a loss of potency. ethernet.edu.et

C2 and C3-Positions: The pyrrole (B145914) ring positions are also pivotal. In some series, a carbonyl moiety within the linker attached to the C3 position is considered essential for activity. nih.gov The strategic relocation of a piperazinylmethyl moiety from the C3 to the C5 position has been explored to further investigate the SAR. nih.gov Furthermore, a series of 2-arylsulfonylmethyl-3-piperazinylmethyl indole derivatives has been synthesized and evaluated, highlighting the importance of substitutions at both the C2 and C3 positions for 5-HT6 receptor affinity. sphinxsai.com

C5 and C6-Positions: Substituents on the benzo portion of the indole ring significantly impact biological activity. In the development of antitubercular agents, introducing a single bromo group at the C6-position of the indole ring led to a substantial increase in activity compared to the unsubstituted or 5-halo-substituted analogues. rsc.org This enhancement is also seen with a 6-methyl group, which can boost antibacterial efficacy. mdpi.com For certain anticancer agents, SAR studies revealed that methyl, methoxyl, ethoxyl, and chloro groups on the indole moiety were beneficial for activity. nih.gov Specific halogen substitutions, such as 5-chloro and 5-bromo, have also been systematically evaluated. sphinxsai.com

| Position | Substituent | Impact on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| N1 | Hydrophobic groups | Increased liposolubility, potentially enhanced antibacterial activity | Antibacterial | mdpi.com |

| N1 | Carbonyl or Methylene Linker (vs. Sulfonyl) | Detrimental to activity | 5-HT6 Receptor | nih.gov |

| C3 | Carbonyl in linker | Essential for activity | D2 Receptor | nih.gov |

| C5 | Halo (Cl, Br) | Modulates activity | 5-HT6 Receptor | sphinxsai.com |

| C6 | Bromo | ~10-fold increase in activity vs. unsubstituted | Antitubercular (M. tuberculosis) | rsc.org |

| C6 | Methyl | Enhanced antibacterial efficacy | Antibacterial (P. aeruginosa) | mdpi.com |

| C7 | Methoxy | Enhances binding affinity | A2A Adenosine Receptor | nih.gov |

Systematic Evaluation of Substituent Effects at the 7-Position of the Indole Nucleus

Role of Piperazine Moiety Modifications on Potency and Selectivity

The piperazine ring is a versatile scaffold that can be modified at its N4-position to fine-tune the pharmacological properties of the entire molecule. nih.govtandfonline.com

The nature of the substituent on the distal nitrogen (N4) of the piperazine ring is a critical determinant of potency and selectivity.

N4-Aryl Substitution: A wide variety of aryl groups have been explored at the N4-position. Research indicates that the piperazine ring's N-substitution can accommodate various substituted indole rings, influencing affinity for dopamine (B1211576) D2 and D3 receptors. nih.govresearchgate.net In one study of 5-methoxyindole (B15748) derivatives, a 4'-nitrophenyl group on the piperazine resulted in stronger membrane stabilization activity compared to derivatives with 4'-chloro, 4'-trifluoromethyl, 4'-fluoro, or 4'-methylphenyl groups. jrespharm.com Conversely, replacing a 4'-hydroxyl group on the phenyl ring with fluoro or methyl groups led to a significant loss of anti-inflammatory activity. jrespharm.com

N4-Alkyl Substitution: The replacement of a terminal N-alkyl group on the piperazine with a hydrogen atom (secondary amine) appears to be well-tolerated, maintaining high binding affinity for the 5-HT6 receptor. nih.gov This indicates that for certain targets, a simple secondary amine is sufficient for potent interaction.

| Piperazine Substituent (N4) | Observed Effect | Target/Assay | Reference |

|---|---|---|---|

| 4'-Nitrophenyl | Stronger activity than other phenyl substitutions (Cl, CF3, F, Me) | Membrane Stabilization | jrespharm.com |

| 4'-Hydroxyphenyl | Optimal for activity; replacement with F or Me causes dramatic loss | Anti-inflammatory | jrespharm.com |

| Hydrogen (vs. N-Alkyl) | Maintains high binding affinity | 5-HT6 Receptor | nih.gov |

| Various Substituted Indole Rings | Tolerated, modulates D2/D3 receptor affinity | Dopamine D2/D3 Receptors | nih.gov |

While some analogues feature a direct connection, many successful derivatives incorporate a linker between the indole and piperazine moieties. The linker's nature, length, and flexibility are crucial.

It has been shown that the heterocyclic (indole) ring does not necessarily need to be directly connected to the piperazine ring; linkers such as an amide or a methylene group can be effectively used to connect the moieties while maintaining high affinity and selectivity for dopamine D3 receptors. nih.gov The incorporation of an amide bond into the linker can also be a strategy to improve metabolic stability by preventing N-dealkylation reactions. semanticscholar.org For certain adenosine and dopamine receptor antagonists, the optimal linker connecting a C3-indole to a piperazine was found to contain a carbonyl group and be restricted to one or two carbon atoms in length. nih.gov The length of an alkyl linker can also significantly influence the physicochemical properties of the piperazine ring; increasing the number of methylene units in a linker can raise the piperazine's pKa, thereby increasing the percentage of the protonated, more soluble form at physiological pH. semanticscholar.org

Substituent Effects on Piperazine Nitrogen Atoms (e.g., N4-aryl, N4-alkyl)

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. ugm.ac.id For indole derivatives, 2D and 3D-QSAR models are developed to guide the synthesis of more potent and selective analogues. nih.govshd-pub.org.rs

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. scribd.com These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For example, a 3D-QSAR model for indole-based antiamyloidogenic agents successfully identified the physicochemical features correlated with potency. nih.gov

The development of a robust QSAR model involves several steps. First, a dataset of compounds with known activities is compiled. ugm.ac.id Then, molecular descriptors (physicochemical properties like logP, molecular weight, and quantum chemical parameters) are calculated for each compound. vietnamjournal.ru Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates these descriptors to the biological activity. ugm.ac.idresearchgate.net The predictive power of the resulting model is then rigorously validated to ensure its reliability for predicting the activity of new, unsynthesized compounds. nih.govvietnamjournal.ru These computational models provide valuable insights that complement experimental SAR studies and accelerate the drug design process. nih.gov

Ligand Efficiency and Lipophilic Efficiency in SAR Optimization

Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). nih.govnih.gov It is calculated using the formula:

LE = (1.37 * pIC₅₀) / HAC

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. LE provides an assessment of how efficiently a molecule binds to its target, with higher values indicating a greater contribution to binding energy per atom. researchgate.net In lead optimization, tracking LE helps to identify and prioritize compounds or fragments that have the most potent interactions with the target on a per-atom basis. For instance, in the development of indole-based inhibitors, potent compounds with improved LE values are considered promising, as it suggests that potency gains are not merely a result of increasing molecular size. researchgate.net

Lipophilic Efficiency (LipE or LLE), on the other hand, evaluates the relationship between a compound's potency and its lipophilicity (logP or logD). gardp.orgwikipedia.org The formula for LipE is:

LipE = pIC₅₀ - logP (or logD)

High lipophilicity is often associated with issues such as poor solubility, increased metabolic clearance, and non-specific, off-target toxicity. wikipedia.org LipE is therefore a crucial parameter for optimizing the 'quality' of a lead compound. An ideal drug candidate should exhibit high potency with the lowest possible lipophilicity. researchgate.net Empirical evidence suggests that successful drug candidates often have a LipE value greater than 6. wikipedia.org During the SAR optimization of indole analogues, medicinal chemists carefully monitor LipE to guide modifications that enhance potency without excessively increasing lipophilicity. nih.gov For example, the introduction of heteroaryl moieties at the C7-position of the indole core in a series of HIV-1 attachment inhibitors was shown to maintain or improve both LE and LipE, indicating an efficient optimization strategy. researchgate.net

The application of these metrics is evident in the optimization of various indole scaffolds. In a study on indole-2-carboxamides as sPLA₂-X inhibitors, LE and LipE were carefully monitored throughout the optimization process. nih.gov This ensured that despite the lipophilic nature of the target's binding pocket, the physicochemical properties of the optimized compounds remained within a range compatible with potential oral bioavailability. nih.gov Similarly, in the development of indole-based inhibitors for other targets, a key challenge is to improve metabolic stability and solubility, which is often linked to lipophilicity. acs.org Plotting pEC₅₀ against cLogP can reveal whether increases in activity are primarily driven by lipophilicity; compounds with a high LipE are generally more desirable. acs.org

The following interactive table provides hypothetical data for a series of 1H-Indole, 7-(1-piperazinyl)- analogues to illustrate how LE and LipE are used in SAR studies. The modifications (R¹, R²) on the piperazine ring and indole core are evaluated based on their impact on potency (pIC₅₀), lipophilicity (cLogP), and the resulting efficiency metrics.

| Compound | R¹ (Indole) | R² (Piperazine) | pIC₅₀ | cLogP | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| A | H | H | 6.5 | 3.2 | 19 | 0.47 | 3.3 |

| B | 5-F | H | 6.8 | 3.4 | 20 | 0.47 | 3.4 |

| C | H | 4-Methyl | 6.7 | 3.5 | 20 | 0.46 | 3.2 |

| D | 5-F | 4-Methyl | 7.1 | 3.7 | 21 | 0.46 | 3.4 |

| E | 5-Cl | H | 7.2 | 3.9 | 20 | 0.49 | 3.3 |

| F | H | 4-Ethyl | 6.6 | 3.8 | 21 | 0.43 | 2.8 |

| G | 5-CN | H | 7.5 | 3.3 | 21 | 0.49 | 4.2 |

| H | 5-CN | 4-Cyclopropyl | 7.8 | 4.0 | 24 | 0.44 | 3.8 |

| I | 4-F | 4-(2-hydroxyethyl) | 7.3 | 3.1 | 23 | 0.43 | 4.2 |

| J | 2-Methyl | H | 6.4 | 3.5 | 20 | 0.44 | 2.9 |

In this hypothetical dataset, compound G shows a significant improvement in LipE (4.2) due to a substantial increase in potency (pIC₅₀ = 7.5) with only a minor increase in lipophilicity. The introduction of a polar cyano group at the 5-position proves to be an efficient modification. Compound I also demonstrates a favorable LipE of 4.2, achieved by introducing a hydroxyethyl (B10761427) group on the piperazine ring, which increases potency while maintaining moderate lipophilicity. researchgate.net In contrast, while compound E is potent, its higher lipophilicity results in a less impressive LipE. Compound F illustrates a less successful modification, where the increase in lipophilicity is not matched by a sufficient gain in potency, leading to a lower LipE. By analyzing these efficiency metrics, researchers can make more informed decisions to guide the SAR, steering the optimization towards candidates with a higher probability of downstream success.

Preclinical Pharmacological Investigations and Mechanistic Elucidation of 1h Indole, 7 1 Piperazinyl Analogues

In Vitro Functional Assays for Receptor Activation or Inhibition

The interaction of 1H-indole-piperazinyl analogues with various G-protein coupled receptors is a cornerstone of their pharmacological profile, particularly concerning their potential in neuroscience. In vitro radioligand binding assays have been instrumental in quantifying the affinity of these compounds for specific receptor subtypes.

Notably, extensive research has focused on their affinity for dopamine (B1211576) and serotonin (B10506) receptors. A series of substituted 1H-indolyl carboxylic acid amides containing a N-(2-methoxyphenyl)piperazine or N-(2-fluoroethoxy)piperazine group were synthesized and evaluated for their affinity at human dopamine D₂, D₃, and D₄ receptors. nih.gov Two compounds, 14a and 14b , demonstrated high binding affinity for the D₃ receptor with Kᵢ values of 0.18 nM and 0.4 nM, respectively. nih.gov These compounds also showed significant selectivity for the D₃ receptor over the D₂ receptor, with selectivity ratios of 87-fold and 60-fold, respectively, and had low affinity for D₄ receptors and sigma receptor sites. nih.gov

In another study, a series of 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles were investigated as potential dopamine D₂ partial agonists. acs.org The binding affinities of these compounds were assessed, revealing that increasing the chain length of the alkyl group improved binding affinity for the D₂ receptor. acs.org For each pair of geometric isomers, the trans isomers consistently showed greater binding affinity than the cis isomers. acs.org For instance, trans-2-[[4-(1H-3-indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazine (30a) was identified as a potent ligand. acs.org

The serotonin 5-HT₆ receptor, a target for cognitive disorders, has also been a focus. A series of N1-arylsulfonyl (1H-indole-2-yl)-1-(piperazinyl) methanone (B1245722) derivatives were designed and tested for their in-vitro affinity towards the 5-HT₆ receptor, which is known to be positively coupled to adenylate cyclase. derpharmachemica.com Similarly, multifunctional ligands have been developed that incorporate a 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole fragment as a 5-HT₆R-targeting component. uj.edu.pl

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (D₃ vs D₂) | Reference |

| 14a | Dopamine D₃ | 0.18 | 87-fold | nih.gov |

| 14b | Dopamine D₃ | 0.4 | 60-fold | nih.gov |

| 15a | Dopamine D₃ | 2.0 | Moderate | nih.gov |

| 15b | Dopamine D₃ | 4.0 | Moderate | nih.gov |

| 17a (cis) | Dopamine D₂ | - | Lower than trans | acs.org |

| 17b (trans) | Dopamine D₂ | - | Higher than cis | acs.org |

| 22 | Dopamine D₂ | 30 | - | nih.gov |

| Dopamine D₃ | 2 | - | nih.gov | |

| (-)-10e | Dopamine D₂ | 47.5 | 83-fold | nih.gov |

| Dopamine D₃ | 0.57 | nih.gov | ||

| Indole-piperazine hybrid 6a | HDAC1 | 205 (IC₅₀) | Preferential for Class I HDACs | jst.go.jp |

| Indole-piperazine hybrid 6b | HDAC1 | 280 (IC₅₀) | - | jst.go.jp |

Cellular Assays to Assess Downstream Signaling Pathway Modulation

Beyond receptor binding, cellular assays have provided insight into how these indole (B1671886) analogues modulate downstream signaling pathways, which is crucial for understanding their functional effects.

For analogues targeting the 5-HT₆ receptor, their antagonistic activity is linked to the modulation of adenylate cyclase, as this receptor is positively coupled to this enzyme. derpharmachemica.com Antagonism at this receptor can lead to changes in cyclic AMP (cAMP) levels, which in turn affects multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, providing a basis for their potential cognitive-enhancing effects. derpharmachemica.comuj.edu.pl

In oncology research, certain indole-substituted quinolines (ISQs) have been shown to activate adenosine (B11128) monophosphate kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov For example, ISQ-1 was found to activate AMPK in a dose-dependent manner. nih.gov This activation is linked to the inhibition of complex I in the mitochondrial electron transport chain, demonstrating a direct impact on cellular metabolism. nih.gov

Furthermore, the anticancer effects of some indole derivatives are mediated through the modulation of proteins involved in cell cycle control and apoptosis. The natural indole alkaloid Evodiamine was found to arrest the cell cycle at the G2/M phase. nih.gov This was accompanied by the upregulation of pro-apoptotic proteins p53 and Bax, and a decrease in the levels of anti-apoptotic Bcl-2 and cell cycle proteins CyclinB1 and cdc2. nih.gov Similarly, another analogue was shown to decrease Bcl-2 and increase Bax, PARP, and phosphorylated Bim proteins to induce apoptosis in breast cancer cells. nih.gov

Preclinical Efficacy Studies in Relevant Biological Systems

Neuropharmacological Models for Cognitive and Psychiatric Research

The potential of 1H-indole, 7-(1-piperazinyl)- analogues in treating cognitive and psychiatric disorders has been evaluated in various neuropharmacological models. The antagonistic activity of certain analogues at the 5-HT₆ receptor is well-documented to be associated with improvements in cognition. derpharmachemica.comuj.edu.pl These antagonists have been shown to enhance cholinergic and glutaminergic neurotransmission, which are critical for memory and learning processes. derpharmachemica.com

Analogues acting as dopamine D₂ partial agonists have been assessed for their potential as antipsychotic agents. In preclinical models, these compounds were evaluated for their ability to inhibit spontaneous locomotor activity in rats, a standard behavioral screen for antipsychotic potential. acs.org Compound 30a was selected for further evaluation based on its profile in these initial behavioral and neurochemical tests. acs.org The ability of these compounds to inhibit dopamine synthesis further supports their mechanism as autoreceptor agonists. acs.org The development of multi-target-directed ligands combining 5-HT₆ receptor antagonism with cholinesterase inhibition represents a promising strategy for complex neurodegenerative disorders like Alzheimer's disease. uj.edu.plmdpi.com

Antiproliferative and Apoptotic Mechanisms in Oncology Research

The indole scaffold is a prominent feature in many compounds investigated for their anticancer properties. nih.govresearchgate.net Preclinical studies have demonstrated that 1H-indole-piperazinyl analogues and related compounds exhibit significant antiproliferative activity against a wide range of cancer cell lines, including breast, liver, lung, and colorectal cancers. nih.govacs.org

The mechanisms underlying these anticancer effects are diverse. One major pathway is the induction of apoptosis. For instance, pyrazole-indole hybrids 7a and 7b showed potent activity against the HepG2 liver cancer cell line and were found to induce apoptosis and cause cell cycle arrest. acs.org The indole alkaloid Mukonal induces apoptosis in breast cancer cells by enhancing the cleavage of PARP and caspase-3 and controlling Bcl-2 levels. nih.gov

Another key mechanism is the inhibition of crucial enzymes involved in cancer progression. Analogues have been identified as inhibitors of topoisomerase I, protein kinases (such as VEGFR, EGFR, and CDK-2), and thioredoxin reductase (TrxR). nih.govmdpi.com Indole-substituted quinolines, for example, demonstrated a synergistic effect in depleting the oncoprotein c-Myc when combined with a Plk1 inhibitor, leading to strong tumor remission in vivo. nih.gov

| Compound/Analogue | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Pyrazole-Indole Hybrid 7a | HepG2 (Liver) | 6.1 µM | acs.org |

| Pyrazole-Indole Hybrid 7b | HepG2 (Liver) | 7.9 µM | acs.org |

| Mukonal | SK-BR-3, MDA-MB-231 (Breast) | 7.5 µM | nih.gov |

| Evodiamine | HepG2, SMMC-7721 (Liver) | ~1 µM | nih.gov |

| Indole-thiazolidinedione-triazole 26 | MCF-7 (Breast) | 3.18 µM | mdpi.com |

| Indole-based Bcl-2 inhibitor 30 | MCF-7 (Breast) | 0.83 µM | mdpi.com |

| Indole-based Bcl-2 inhibitor 30 | A549 (Lung) | 0.73 µM | mdpi.com |

| ISQ-1 | LS174T (Colon), PC-3 (Prostate), HepG2 (Liver) | Nanomolar range | nih.gov |

Antimicrobial, Antiviral, and Antiparasitic Activity Assessments

Derivatives of 1H-indole, including those with piperazine (B1678402) moieties, have been synthesized and screened for their activity against a spectrum of pathogens. researchgate.netnanobioletters.comchula.ac.th

In the realm of antibacterial research, novel indole-piperazine derivatives have shown moderate to good efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). bohrium.com Compounds 8f , 9a , and 9h exhibited superior activity against S. aureus and MRSA compared to gentamicin. bohrium.com Compound 9a also demonstrated a rapid bactericidal effect on MRSA with no resistance developing after 19 days of passaging. bohrium.com Other studies have identified indole derivatives with significant activity against Escherichia coli and Bacillus subtilis. nanobioletters.com One piperazine-hybridized coumarin (B35378) indolylcyanoenone, 11f , showed potent inhibition of Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 1 μg/mL. nih.gov

Antiviral research has highlighted indole derivatives as potential inhibitors of the Hepatitis C virus (HCV) NS5B polymerase and NS3 protease. nih.gov An alkyl-bridged piperazine carboxamide analogue was noted as a potent anti-HCV molecule. nih.gov

Furthermore, in antiparasitic research, a series of substituted indoles were identified through phenotypic screening against Trypanosoma cruzi, the causative agent of Chagas disease. acs.org While initial lead compounds showed promise, further optimization to improve metabolic stability and in vivo exposure proved challenging. acs.org

| Compound/Analogue | Pathogen | Activity (MIC) | Reference |

| Indole-piperazine 9a | MRSA | - | bohrium.com |

| Indole-piperazine 8f, 9h | S. aureus, MRSA | - | bohrium.com |

| Piperazine coumarin indolylcyanoenone 11f | P. aeruginosa | 1 µg/mL | nih.gov |

| Indole derivative 16, 17 | E. coli, S. aureus | Exceptional Activity | chula.ac.th |

| Indole-piperazine 20 | M. tuberculosis | 6.16 µM | chula.ac.th |

| Indole-piperazine 21 | M. tuberculosis (MDR strains) | 0.012 µM | chula.ac.th |

| Indole-3-carbaldehyde derivative 5 | S. aureus | 0.195 µg/mL | acs.org |

Elucidation of Molecular Mechanisms of Action in Non-Clinical Settings

The diverse biological effects of 1H-indole-piperazinyl analogues stem from their interaction with a variety of molecular targets. Elucidation of these mechanisms is critical for rational drug design and development.

In neuropharmacology, the primary mechanisms involve direct interaction with neurotransmitter receptors, such as the dopamine (D₂, D₃) and serotonin (5-HT₆) receptors, as detailed in section 5.1. nih.govacs.orgnih.gov Beyond receptor binding, these compounds can act as enzyme inhibitors. Multi-target ligands have been developed that inhibit cholinesterases (AChE and BuChE) and monoamine oxidase B (MAO-B), key enzymes in the pathogenesis of neurodegenerative diseases. uj.edu.plmdpi.com

In oncology, the mechanisms are multifaceted. nih.gov As mentioned, analogues can inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, PDGFR, and FGFR. rsc.org They can also act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. mdpi.com Other identified mechanisms include the inhibition of topoisomerase I, an enzyme that alters DNA topology and is vital for DNA replication, and the direct modulation of apoptotic pathway proteins like the Bcl-2 family. nih.gov

In the context of antimicrobial activity, molecular docking and in vitro assays have suggested that some indole-piperazine derivatives exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. acs.org This inhibition prevents the relaxation of supercoiled DNA, leading to bacterial cell death.

Medicinal Chemistry Considerations in the Research and Development of 1h Indole, 7 1 Piperazinyl Analogues

Lead Identification and Optimization Strategies Based on Indole-Piperazine Scaffolds

The identification of lead compounds is the crucial first step in any drug discovery program. For indole-piperazine scaffolds, lead identification often begins with high-throughput screening (HTS) of diverse compound libraries to identify initial "hits" with desired biological activity. acs.org Once a hit is identified, the process of lead optimization commences, which involves systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

A common strategy in the optimization of indole-piperazine derivatives involves exploring the structure-activity relationships (SAR) by modifying various positions on both the indole (B1671886) and piperazine (B1678402) rings. sci-hub.seacs.org For instance, substitutions on the indole nitrogen (N1) with groups like aryl sulfonyls have been shown to be critical for activity at certain targets, such as the 5-HT6 receptor. nih.gov The position of the piperazine substituent on the indole ring also significantly influences biological activity. Moving the piperazinyl methyl group from the C3 to the C5 position of the indole has been explored to further investigate the SAR. nih.gov

Furthermore, functionalization of the terminal nitrogen of the piperazine ring is a key area for optimization. acs.org Capping this nitrogen with various aliphatic or aromatic groups can lead to significant improvements in potency. acs.org For example, in a series of phenyl indole inhibitors of the AAA+ ATPase p97, the addition of an N-alkyl piperazine resulted in a substantial increase in potency. acs.org The nature of the linker connecting the piperazine to the indole core can also be modulated to fine-tune activity. acs.org

Rational Design and Synthesis of Compound Libraries for Screening

The rational design of compound libraries is a powerful approach to efficiently explore the chemical space around a particular scaffold. researchgate.netnih.gov This strategy involves using knowledge of the biological target and the SAR of existing ligands to design new molecules with a higher probability of being active. researchgate.net For indole-piperazine scaffolds, computational methods such as molecular docking can be employed to predict how different analogues will bind to a target receptor, guiding the selection of substituents to be incorporated. nih.govmdpi.com

The synthesis of these designed libraries often relies on flexible and efficient chemical routes that allow for late-stage diversification. acs.orgfrontiersin.org This enables the rapid generation of a wide range of analogues from a common intermediate. For example, a common synthetic strategy for indole-piperazine derivatives involves the condensation of an indole derivative with a piperazine-containing fragment. acs.orgjrespharm.com Techniques like the Buchwald-Hartwig coupling can be utilized for the late-stage introduction of the piperazine moiety. acs.org Reductive amination is another valuable reaction for diversifying the terminal amine of the piperazine. acs.org

The creation of focused libraries for screening allows for a more targeted and efficient discovery process compared to screening large, random collections of compounds. enamine.net These libraries can be designed to probe specific interactions with a target or to optimize particular drug-like properties.

Preclinical Drug Metabolism and Pharmacokinetics (DMPK) Profiling

The evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as its DMPK profile, is a critical component of preclinical development. researchgate.net A favorable DMPK profile is essential for a compound to be effective and safe in vivo.

In Vitro Metabolic Stability (e.g., Microsomal Stability)

Metabolic stability is a key parameter that determines the half-life of a drug in the body. nih.gov In vitro assays using liver microsomes are commonly employed to assess the metabolic stability of new chemical entities. mdpi.comnih.gov These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). nih.gov

For indole-based compounds, a common site of metabolism is the 3-position of the indole ring, which can be oxidized to an indoxyl group. nih.gov This can be a liability, leading to rapid degradation. nih.gov Medicinal chemists can address this by introducing substituents at the 3-position to block this metabolic pathway. nih.gov For example, introducing an electron-withdrawing group at the 3-position of an indole core was shown to increase metabolic stability. nih.gov

The metabolic stability of indole-piperazine derivatives can be influenced by substituents on both the indole and piperazine rings. For example, in a series of indole-2-carbonyl piperazine urea (B33335) derivatives, one compound demonstrated superior metabolic stability in human liver microsomes. bohrium.com Conversely, some piperazinone phenylalanine derivatives with a terminal indole ring were found to be rapidly metabolized in human liver microsomes. mdpi.com

Table 1: In Vitro Metabolic Stability of Selected Indole Derivatives

| Compound | Description | Metabolic Stability (t1/2) | System | Reference |

| Compound 8 | 2,3-unsubstituted indole | 12.35 min | Mouse Liver Microsomes | nih.gov |

| Compound 19a | Indole with EWG at 3-position | 21.77 min | Mouse Liver Microsomes | nih.gov |

| Compound 19b | Indole with EDG at 3-position | 9.29 min | Mouse Liver Microsomes | nih.gov |

| Compound 4i | Indole-2-carbonyl piperazine urea derivative | Superior stability | Human Liver Microsomes | bohrium.com |

| F2-7f | Piperazinone phenylalanine derivative with terminal indole | 0.5 min | Human Liver Microsomes | mdpi.com |

| PF74 | Lead compound for F2-7f | 0.5 min | Human Liver Microsomes | mdpi.com |

| Compound 43 | LSD1 inhibitor with indole scaffold | 6.27 h (oral), 8.78 h (IV) | In vivo (A549 xenograft models) | mdpi.com |

This table is for illustrative purposes and the data is extracted from the provided text. Direct comparison between different studies may not be appropriate due to variations in experimental conditions.

In Vitro and In Vivo Brain Penetrance Studies